4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
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Overview
Description
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C7H4Cl2N2 It is a heterocyclic compound that contains both pyrrole and pyridine rings, which are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The reaction conditions often include the use of solvents like acetic acid and reagents such as sodium acetate. The cyclization process is followed by purification steps, which may involve column chromatography using solvents like ethyl acetate and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: Formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Uniqueness
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities. Its unique structure also allows for specific interactions with molecular targets, which can be exploited in drug design and development .
Properties
Molecular Formula |
C8H4Cl2N2O |
---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4Cl2N2O/c9-6-1-5-7(8(10)12-6)4(3-13)2-11-5/h1-3,11H |
InChI Key |
KEPKSXITPSNSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)C=O |
Origin of Product |
United States |
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